Product packaging for 3-(2-(Dimethylamino)vinyl)picolinonitrile(Cat. No.:CAS No. 67988-53-8)

3-(2-(Dimethylamino)vinyl)picolinonitrile

Cat. No.: B2650536
CAS No.: 67988-53-8
M. Wt: 173.219
InChI Key: CBZFVCXKZTYXFZ-FNORWQNLSA-N
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Description

Picolinonitrile Derivatives: Strategic Importance in Contemporary Organic Chemistry

Picolinonitrile, also known as 2-cyanopyridine, is a derivative of pyridine (B92270), a foundational heterocyclic compound. nih.gov Pyridine and its derivatives are a cornerstone of organic chemistry, widely utilized as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The nitrile group (C≡N) in picolinonitrile is a versatile functional group that can be hydrolyzed, reduced, or converted into other functionalities, making it a valuable synthetic handle.

The strategic importance of picolinonitrile derivatives lies in their utility as building blocks for more complex molecular architectures. researchgate.net The pyridine ring itself is a π-deficient system, meaning the nitrogen heteroatom withdraws electron density from the carbon atoms of the ring. cdnsciencepub.com This electronic characteristic influences the reactivity of the ring and its substituents. The introduction of various functional groups onto the picolinonitrile scaffold allows chemists to fine-tune the electronic and steric properties of the molecule, leading to a diverse array of compounds with specific applications. For instance, they serve as intermediates in the production of antihistamines and other pharmaceuticals. researchgate.net

Dimethylaminovinyl Moiety: A Key Electron-Rich Functional Group in Synthetic Design

The dimethylaminovinyl group, an example of an enamine, is recognized as a potent electron-rich moiety in synthetic chemistry. Enamines are highly reactive intermediates that have found broad utility in the formation of carbon-carbon bonds. researchgate.net The nitrogen atom's lone pair of electrons delocalizes into the carbon-carbon double bond, significantly increasing the nucleophilicity of the β-carbon atom.

This electron-donating character makes the dimethylaminovinyl group a key component in the design of "push-pull" systems, where it is conjugated with an electron-withdrawing group. mdpi.com This arrangement leads to molecules with interesting photophysical properties, such as solvatochromism (color change with solvent polarity), making them valuable in the development of dyes and molecular sensors. mdpi.com Furthermore, the dimethylaminovinyl group serves as a highly reactive handle for further molecular elaboration. It can readily undergo reactions such as 1,6-conjugate addition, cycloaddition, and substitution of the dimethylamino group, providing straightforward access to a wide range of complex structures without requiring harsh reaction conditions. researchgate.netmdpi.com

Historical and Theoretical Perspectives on Electron-Donating/Accepting Systems in Heterocycles

The study of electron-donating and electron-accepting groups within heterocyclic systems is a central theme in physical organic chemistry. Heterocycles are broadly classified as either "electron-rich" (π-excessive) or "electron-poor" (π-deficient). youtube.com

Electron-Rich Heterocycles : Five-membered heterocycles like pyrrole, furan, and thiophene (B33073) are classic examples. The heteroatom contains at least one lone pair of electrons that participates in the aromatic π-system, increasing the electron density on the ring carbons. These rings contain what can be considered an internal electron-donating group. youtube.com

Electron-Poor Heterocycles : Six-membered heterocycles containing nitrogen, such as pyridine, are considered electron-poor. The more electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophilic substitution than benzene. cdnsciencepub.comyoutube.com

The electronic character of a heterocycle is profoundly influenced by its substituents. An electron-donating group (EDG), like an amino or alkoxy group, increases the electron density of the ring, while an electron-withdrawing group (EWG), such as a nitro or cyano group, decreases it. rsc.org In the case of 3-(2-(Dimethylamino)vinyl)picolinonitrile, the picolinonitrile core is electron-deficient, while the dimethylaminovinyl substituent is a strong electron-donating group. This intramolecular combination of donor and acceptor moieties creates a polarized molecule with unique reactivity and potential applications in materials science. Quantum-chemical calculations have shown that the positions of heteroatoms relative to a substituent significantly influence its electron-donating or -withdrawing properties through inductive and resonance effects. rsc.orgrsc.org

Table 1: Electronic Character of Common Heterocycles
Heterocycle FamilyExampleElectronic CharacterGeneral Reactivity Trend
PyridinesPyridineπ-deficient (Electron-poor)Susceptible to nucleophilic attack
PyrrolesPyrroleπ-excessive (Electron-rich)Susceptible to electrophilic attack
FuransFuranπ-excessive (Electron-rich)Susceptible to electrophilic attack
ThiophenesThiopheneπ-excessive (Electron-rich)Susceptible to electrophilic attack

Current Research Trajectories and Academic Significance of this compound

Current academic research utilizes this compound primarily as a versatile intermediate in organic synthesis. Its bifunctional nature—possessing both a nucleophilic enamine moiety and an electrophilic nitrile on an electron-poor pyridine ring—allows for a range of chemical transformations.

The compound serves as a key starting material for constructing more elaborate molecules. For example, it can undergo condensation reactions with aldehydes under basic conditions. google.com A notable application is in the synthesis of 3-(2-styryl)-2-pyridinecarboxamide derivatives, which are subsequently reduced via catalytic hydrogenation to yield 3-(2-phenethyl)-2-pyridinecarboxamide compounds. google.com This synthetic route highlights the compound's role in creating molecular scaffolds of potential interest in medicinal chemistry or materials science. Its commercial availability as a building block facilitates its use in a variety of research endeavors aimed at discovering new molecules with novel properties. bldpharm.com

Table 2: Chemical Identity of this compound
IdentifierValue
CAS Number67988-53-8 bldpharm.com
Molecular FormulaC10H11N3 bldpharm.com
Molecular Weight173.21 g/mol bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B2650536 3-(2-(Dimethylamino)vinyl)picolinonitrile CAS No. 67988-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-2-(dimethylamino)ethenyl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13(2)7-5-9-4-3-6-12-10(9)8-11/h3-7H,1-2H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZFVCXKZTYXFZ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(N=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(N=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Dimethylamino Vinyl Picolinonitrile

Retrosynthetic Strategies Towards the Picolinonitrile-Dimethylaminovinyl Scaffold

Retrosynthetic analysis of 3-(2-(Dimethylamino)vinyl)picolinonitrile identifies several logical bond disconnections that form the basis of viable synthetic strategies. The two primary approaches focus on disconnecting the carbon-carbon double bond of the vinyl group and the carbon-carbon single bond connecting the vinyl moiety to the picolinonitrile ring.

A primary retrosynthetic disconnection across the C=C double bond suggests two main pathways:

Condensation/Olefination Route: This approach disconnects the molecule into a picolinonitrile component bearing an activated methyl or formyl group at the 3-position and a dimethylamino-containing one-carbon unit. This strategy relies on well-established olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, or direct condensation with a formylating agent.

Transition Metal-Catalyzed Cross-Coupling Route: A second major disconnection is the C(pyridine)-C(vinyl) bond. This strategy suggests the coupling of a 3-halopicolinonitrile intermediate with a (2-(dimethylamino)vinyl) organometallic reagent. The Suzuki-Miyaura coupling is a prominent example of this type of transformation. chemicalbook.comguidechem.comresearchgate.net

These retrosynthetic pathways guide the synthesis of the necessary precursors and the selection of appropriate reaction conditions to assemble the final molecule.

Precursor Synthesis and Functionalization Approaches

The success of the synthetic strategies outlined above hinges on the efficient preparation of key intermediates: substituted picolinonitriles and precursors to the dimethylaminovinyl group.

Preparation of Substituted Picolinonitrile Intermediates

The synthesis of the target molecule requires picolinonitrile precursors functionalized at the 3-position. The specific intermediate needed depends on the chosen synthetic route.

3-Methylpicolinonitrile: This compound is a direct precursor for condensation reactions. It can be synthesized through various methods, often starting from 3-methylpyridine (B133936) (3-picoline). 3-Methylpyridine itself is produced industrially via the Chichibabin pyridine (B92270) synthesis from reagents like acetaldehyde, formaldehyde (B43269), and ammonia. google.com The cyanation of 3-methylpyridine to yield 3-methylpicolinonitrile can be challenging but is a known transformation.

3-Formylpicolinonitrile: This aldehyde is the key electrophile for olefination reactions. Its synthesis can be achieved by the oxidation of 3-methylpicolinonitrile. A common method for the oxidation of activated methyl groups adjacent to a heterocyclic ring is the Riley oxidation, which utilizes selenium dioxide (SeO₂). wikipedia.orgadichemistry.com This reaction can convert a methyl group into a formyl group. researchgate.net

3-Bromo-2-cyanopyridine (B14651): This halo-substituted nitrile is the essential precursor for cross-coupling strategies. A reliable method for its synthesis involves the reaction of 3-bromopyridine-N-oxide with trimethylsilyl (B98337) cyanide in the presence of a base like triethylamine. chemicalbook.com Another route starts from 2-amino-3-bromopyridine, which undergoes a Sandmeyer-type reaction to introduce the cyano group after diazotization. guidechem.com

PrecursorStarting MaterialKey ReagentsReference
3-Methylpicolinonitrile3-MethylpyridineCyanating agent google.com
3-Formylpicolinonitrile3-MethylpicolinonitrileSelenium Dioxide (SeO₂) wikipedia.orgadichemistry.com
3-Bromo-2-cyanopyridine3-Bromopyridine-N-oxideTrimethylsilyl cyanide, Triethylamine chemicalbook.com

Elaboration of Dimethylaminovinyl Precursors

The dimethylaminovinyl moiety can be introduced either through a precursor that builds the double bond in situ or as a pre-formed vinyl organometallic reagent.

N,N-Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA): For condensation reactions with an active methyl group, DMF-DMA is a highly effective reagent. researchgate.netresearchgate.net It serves as a one-carbon electrophile that reacts with nucleophilic C-H bonds, such as the methyl group of 3-methylpicolinonitrile, to directly form the N,N-dimethylaminovinyl group with the elimination of methanol (B129727). scirp.org

Diethyl (dimethylaminomethyl)phosphonate: This reagent is required for the Horner-Wadsworth-Emmons olefination pathway. Its synthesis typically involves the reaction of a secondary amine (dimethylamine) with formaldehyde and diethyl phosphite (B83602) in a variation of the Kabachnik-Fields reaction. The resulting phosphonate (B1237965) can be deprotonated to form a nucleophilic ylide. researchgate.net

(E)-(2-(Dimethylamino)vinyl)boronic acid pinacol (B44631) ester: This vinylboron reagent is a key coupling partner in Suzuki-Miyaura reactions. It can be prepared via the hydroboration of an appropriate alkyne, such as N,N-dimethylprop-2-yn-1-amine, using a boron source like pinacolborane, often in the presence of a metal catalyst. organic-chemistry.org

Direct Synthetic Routes to the this compound Core

With the necessary precursors in hand, the final assembly of the target molecule can be achieved through several direct methods.

Olefination Reactions: Mechanism and Scope

The Horner-Wadsworth-Emmons (HWE) reaction provides a stereoselective route to the target compound, typically favoring the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org

Mechanism: The reaction begins with the deprotonation of diethyl (dimethylaminomethyl)phosphonate using a strong base (e.g., NaH) to generate a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3-formylpicolinonitrile. This addition forms a tetrahedral intermediate, which subsequently rearranges into a four-membered oxaphosphetane ring. This intermediate then collapses, eliminating a water-soluble dialkylphosphate salt and forming the desired C=C double bond. wikipedia.org The thermodynamic stability of the intermediates generally leads to the preferential formation of the E-isomer.

The scope of the HWE reaction is broad, but its application here is dependent on the successful synthesis of the less common diethyl (dimethylaminomethyl)phosphonate reagent.

Transition Metal-Catalyzed Cross-Coupling Reactions: Methodological Advances

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds, including the vinyl-aryl bond in the target molecule. guidechem.comresearchgate.net

Mechanism: The catalytic cycle typically begins with the oxidative addition of a palladium(0) catalyst to the 3-bromo-2-cyanopyridine substrate, forming a Pd(II)-aryl complex. The next step is transmetalation, where the organic group from the (E)-(2-(dimethylamino)vinyl)boronic acid pinacol ester is transferred to the palladium center, displacing the halide. This step requires a base (e.g., Na₂CO₃, K₃PO₄) to activate the boronic ester. The final step is reductive elimination, where the two organic fragments are coupled to form the product, this compound, and regenerate the Pd(0) catalyst, allowing the cycle to continue. guidechem.comnih.gov

Methodological advances have provided a wide range of palladium catalysts, ligands, and reaction conditions (including aqueous media) that exhibit high functional group tolerance, making this a robust route for complex molecule synthesis. nih.govresearchgate.netnih.gov

Directed Functionalization Strategies: Regioselectivity and Efficiency

The synthesis of this compound inherently relies on the regioselective functionalization of the picolinonitrile scaffold. The primary strategy for introducing the (dimethylamino)vinyl group at the 3-position is through the activation of a methyl group at this specific location on the pyridine ring. This can be considered a directed functionalization approach where the reactivity of the methyl group dictates the site of the new bond formation.

A common and efficient method for this transformation is the condensation reaction of 3-methylpicolinonitrile with an activated formamide (B127407) equivalent, most notably N,N-dimethylformamide dimethyl acetal (DMF-DMA). The methyl group, being activated by the adjacent electron-withdrawing nitrile group and the pyridine ring, possesses sufficiently acidic protons to react with DMF-DMA.

The reaction mechanism proceeds through the initial attack of the deprotonated methyl group on the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol to form the stable enamine product. The high regioselectivity is ensured by starting with the 3-methylpicolinonitrile isomer, thus directing the vinylation exclusively to the desired position. This method is efficient, often providing good to excellent yields of the target compound. While direct C-H activation of the pyridine ring is a powerful tool in organic synthesis, for this particular transformation, the activation of the methyl group is a more established and straightforward strategy.

Analogous reactions have been reported for other heterocyclic systems. For instance, the reaction of 2,6-dimethyl-4-pyrone with DMF-DMA yields the corresponding 2-(2-(dimethylamino)vinyl) derivative, showcasing the general utility of this reagent for the vinylation of active methyl groups. mdpi.com

Table 1: Comparison of Reaction Conditions for the Synthesis of (Dimethylamino)vinyl Compounds from Active Methyl Groups

Starting MaterialReagentCatalyst/ConditionsProductYield (%)Reference
2,6-Dimethyl-4-pyroneDMF-DMAN-methylimidazole, 120 °C(E)-2-(2-(Dimethylamino)vinyl)-6-methyl-4H-pyran-4-one17 mdpi.com
2,6-Dimethyl-3-bromo-4-pyroneDMF-DMAN-methylimidazole, 120 °C(E)-3-Bromo-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-oneNot Reported mdpi.com
Malononitrile dimerDMF-DMADioxane, room temp., 24hAmidine derivative87.17 scirp.org

Chemo- and Regioselectivity Control in Synthetic Pathways

Control of chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound. As discussed previously, the regioselectivity of the vinylation is predetermined by the choice of the starting material, 3-methylpicolinonitrile. The inherent reactivity of the methyl group at the 3-position, activated by both the nitrile and the pyridine ring, ensures that the condensation with DMF-DMA occurs at this site.

Chemoselectivity, the preferential reaction of one functional group in the presence of others, is also a key consideration. The picolinonitrile scaffold contains a nitrile group and a pyridine ring, both of which could potentially react under certain conditions. However, the reaction with DMF-DMA under typical condensation conditions is highly chemoselective for the active methyl group. The nitrile group is generally unreactive towards DMF-DMA, and the pyridine nitrogen, while basic, does not interfere with the desired condensation.

This high degree of selectivity simplifies the synthetic pathway, often eliminating the need for protecting groups for the nitrile or the pyridine nitrogen. The reaction conditions can be tuned to further enhance this selectivity. For example, using a non-nucleophilic base, if required, and controlling the reaction temperature can prevent unwanted side reactions. The robustness of this condensation reaction makes it a reliable method for the preparation of a variety of (dimethylamino)vinyl substituted heterocycles. scirp.orgnih.gov

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is an important consideration for minimizing the environmental impact of its production. While specific green synthetic routes for this exact compound are not extensively documented, general principles of green chemistry can be applied to its likely synthesis via the condensation of 3-methylpicolinonitrile and DMF-DMA.

Atom Economy: The condensation reaction between 3-methylpicolinonitrile and DMF-DMA has a moderate atom economy, as two molecules of methanol are generated as byproducts for each molecule of the desired product formed. Improving atom economy could involve developing alternative synthetic routes that incorporate all reactant atoms into the final product.

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. While the condensation with DMF-DMA can be performed in solvents like dioxane, exploring greener alternatives such as ethanol, 2-methyltetrahydrofuran, or even solvent-free conditions could significantly improve the sustainability of the process. scirp.org Microwave-assisted synthesis has been recognized as a green chemistry tool and has shown advantages in various organic syntheses, often leading to shorter reaction times and higher yields, sometimes in the absence of a solvent. nih.gov

Catalysis: The use of catalysts can enhance reaction efficiency and reduce energy consumption. While the condensation with DMF-DMA may proceed thermally, exploring catalytic approaches could lead to milder reaction conditions and improved yields. For instance, the use of a solid acid or base catalyst that can be easily recovered and reused would align with green chemistry principles.

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable feedstocks. While the starting materials for this compound are currently derived from petrochemical sources, future research could explore bio-based routes to pyridine and nitrile compounds. rsc.orgrsc.org

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication to the Synthesis of this compound
Prevention Optimizing reaction conditions to minimize byproduct formation.
Atom Economy Exploring alternative synthetic routes with higher atom economy.
Less Hazardous Chemical Syntheses Using less toxic reagents and solvents.
Designing Safer Chemicals The inherent properties of the target molecule are fixed, but the synthesis can be designed to be safer.
Safer Solvents and Auxiliaries Replacing traditional solvents with greener alternatives (e.g., water, ethanol) or using solvent-free conditions.
Design for Energy Efficiency Employing microwave-assisted synthesis or flow chemistry to reduce energy consumption.
Use of Renewable Feedstocks Investigating bio-based sources for starting materials.
Reduce Derivatives The direct condensation avoids the need for protecting groups.
Catalysis Utilizing recyclable catalysts to improve efficiency and reduce waste.
Design for Degradation Not directly applicable to the synthesis but to the lifecycle of the product.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to control and minimize side reactions.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of accidents.

Reactivity, Transformation Pathways, and Mechanistic Elucidation

Intrinsic Reactivity of the 3-(2-(Dimethylamino)vinyl)picolinonitrile Scaffold

The chemical behavior of this compound is governed by the interplay of its three key functional components: the electron-donating dimethylamino group, the electron-withdrawing nitrile group, and the heteroaromatic pyridine (B92270) ring. This arrangement creates a conjugated "push-pull" system, where electron density is pushed from the nitrogen of the dimethylamino group across the vinyl bridge and pulled by the nitrile and pyridine moieties. This electronic profile imparts a unique and versatile reactivity to the scaffold, making each functional group a potential site for chemical transformation. The intrinsic reactivity of these sites is summarized below.

Functional GroupType of ReactivityGoverning Factors
Dimethylamino GroupElectron Donation (Mesomeric Effect)Lone pair on nitrogen delocalizes into the π-system.
Vinyl MoietyNucleophilic Character (at α-carbon), Electrophilic Addition, CycloadditionActivated by the electron-donating dimethylamino group (enamine character).
Nitrile GroupElectrophilic Character, Nucleophilic Addition, HydrolysisStrongly electron-withdrawing due to the C≡N triple bond.
Pyridine NitrogenBasicity, Nucleophilicity, CoordinationLone pair of electrons on the sp²-hybridized nitrogen.

The dimethylamino group functions as a potent electron-donating group through a positive mesomeric effect (+M). The lone pair of electrons on the nitrogen atom is delocalized into the conjugated π-system of the vinylpicolinonitrile backbone. This delocalization has several profound consequences for the molecule's reactivity:

Activation of the Vinyl Group: The electron donation significantly increases the electron density of the C=C double bond, rendering it highly nucleophilic, particularly at the carbon atom alpha to the pyridine ring. This enamine-like character makes the vinyl moiety susceptible to attack by a wide range of electrophiles.

Stabilization of Cationic Intermediates: The dimethylamino group can stabilize positively charged intermediates or transition states that may form during electrophilic addition reactions at the vinyl position.

Influence on Spectroscopic Properties: The push-pull nature of the molecule, established by the electron-donating dimethylamino group and the electron-withdrawing nitrile group, leads to a small HOMO-LUMO gap, which influences its photophysical properties.

The vinyl group, activated by the adjacent dimethylamino substituent, is the most reactive site for additions and cycloadditions. Its enamine character dictates its reaction pathways.

Addition Reactions: The electron-rich double bond readily undergoes electrophilic addition. In many cases, these reactions proceed via an addition-elimination mechanism where the dimethylamino group acts as a leaving group, resulting in a formal substitution at the vinyl position. For instance, analogous enamino-substituted compounds react with nucleophiles via a 1,6-conjugate addition followed by the elimination of the dimethylamino group.

Cycloaddition Reactions: The vinyl moiety is an excellent dienophile or dipolarophile in cycloaddition reactions. It can participate in [3+2] cycloadditions with various 1,3-dipoles such as nitrile imines or azides. rsc.org The high nucleophilicity of the double bond facilitates these reactions, often leading to the formation of five-membered heterocyclic rings. researchgate.net Theoretical studies on similar systems suggest that these reactions can proceed via a concerted or stepwise mechanism, depending on the reactants. oup.com

The nitrile (cyano) group is a versatile functional group characterized by its electrophilic carbon atom and its ability to stabilize an adjacent carbanion. libretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields the corresponding picolinamide (B142947) derivative, while complete hydrolysis under more forcing conditions affords the carboxylic acid. libretexts.org

Nucleophilic Additions: The electrophilic carbon of the nitrile is susceptible to attack by strong nucleophiles. For example, reaction with Grignard reagents or organolithium compounds, followed by aqueous workup, can convert the nitrile group into a ketone. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Cyclization Reactions: As part of an enaminonitrile scaffold, the nitrile group is a key participant in cyclization reactions with binucleophiles, providing a pathway to various fused heterocyclic systems.

The nitrogen atom of the pyridine ring retains its characteristic basic and nucleophilic properties.

Protonation: As a base, the pyridine nitrogen can be readily protonated by acids to form a pyridinium (B92312) salt. This alters the electronic properties of the entire molecule, increasing the electron-withdrawing nature of the ring.

Coordination Chemistry: The lone pair of electrons on the pyridine nitrogen makes it an effective ligand for coordinating with metal ions. This property allows for the formation of a wide range of metal complexes, a reactivity pattern explored in various substituted pyridine ligands. researchgate.net

N-Alkylation: The nitrogen can also act as a nucleophile, reacting with alkyl halides to form quaternary N-alkylpyridinium salts.

Detailed Mechanistic Studies of Reaction Pathways

While extensive experimental kinetic and thermodynamic data, such as activation energies and reaction enthalpies, for specific transformations of this compound are not widely available in the literature, the mechanisms of its characteristic reactions can be understood through computational studies and analogy to similar reactive systems.

Modern mechanistic investigations heavily rely on computational chemistry, particularly Density Functional Theory (DFT), to model reaction pathways. nih.govmdpi.com For the key transformations involving the this compound scaffold, such studies would provide critical insights:

Cycloaddition Reactions: DFT calculations are a powerful tool for analyzing [3+2] cycloaddition reactions. mdpi.com These studies can determine whether a reaction proceeds through a concerted or stepwise mechanism, identify the structure of transition states, and calculate activation barriers. oup.com This allows for the prediction of reaction rates and regioselectivity, explaining, for instance, why a dipole might preferentially add to the vinyl group over the nitrile group. oup.commdpi.com

Nucleophilic Addition/Elimination: For reactions at the vinyl position, computational modeling can elucidate the energetics of the addition-elimination pathway. It can compare the kinetic and thermodynamic favorability of different potential nucleophiles and leaving groups, confirming the role of the dimethylamino group in facilitating substitution.

Experimental approaches to study the kinetics of these transformations would typically involve spectroscopic monitoring (e.g., NMR or UV-Vis) of reactant consumption and product formation over time to determine rate constants and reaction orders. copernicus.org

Reaction TypeCommon Mechanistic Investigation MethodKey Insights Provided
CycloadditionDensity Functional Theory (DFT) CalculationsTransition state energies, activation barriers, regioselectivity, concerted vs. stepwise pathways. mdpi.com
Addition-EliminationComputational Modeling, Isotope LabelingEnergetics of intermediates, leaving group potential, kinetic vs. thermodynamic control. researchgate.net
Nitrile HydrolysisKinetic Studies (Spectroscopic Monitoring)Reaction rates under different pH and temperature conditions, reaction order. copernicus.org
Pyridine CoordinationSpectroscopic Titration (UV-Vis, NMR)Binding constants, coordination stoichiometry.

Spectroscopic Detection and Characterization of Reaction Intermediates and Transition States

The direct spectroscopic detection and characterization of reaction intermediates and transition states for reactions involving this compound are not extensively documented in the literature. However, the study of analogous reactive systems provides a framework for understanding the likely transient species formed. In situ and operando vibrational spectroscopy, for instance, are powerful techniques for gaining insight into catalytic and adsorption processes at gas-solid and liquid-phase interfaces. mdpi.com

For reactions involving the pyridine nitrogen or the cyano group, techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed to monitor changes in vibrational frequencies, indicating the formation of coordination complexes or reaction intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using advanced techniques like diffusion-ordered spectroscopy (DOSY) and in situ reaction monitoring, can provide structural information about transient species in solution.

In the context of metal-catalyzed reactions, X-ray absorption spectroscopy (XAS) could be utilized to probe the electronic structure and coordination environment of the metal center throughout the catalytic cycle, offering indirect evidence for the structure of intermediates involving the picolinonitrile moiety. Computational chemistry, through methods like density functional theory (DFT), can complement experimental studies by modeling the geometries and energies of potential intermediates and transition states, guiding the interpretation of spectroscopic data.

Catalytic Roles of this compound

The unique electronic and structural features of this compound suggest its potential utility in various catalytic contexts, both as a substrate that undergoes transformation and as a precursor to catalytically active species.

The vinyl group in this compound makes it a potential substrate for a variety of organo- and metal-catalyzed reactions. The electron-donating dimethylamino group and the electron-withdrawing picolinonitrile moiety can influence the reactivity of the carbon-carbon double bond.

In the realm of organocatalysis , this compound could potentially participate in reactions such as Michael additions, where the vinyl group acts as a Michael acceptor. The presence of the basic pyridine nitrogen could also influence the reaction mechanism, potentially acting as an internal base or coordinating to the organocatalyst. Organocatalytic approaches have been successfully applied to the synthesis of various nitrogen-containing heterocycles and functionalized molecules. unibo.itresearchgate.net

In metal-catalyzed processes , the vinyl group is susceptible to a range of transformations. For instance, palladium-catalyzed cross-coupling reactions are well-established for vinyl derivatives. organic-chemistry.orgnih.govlookchem.com Reactions such as the Heck, Suzuki, or Stille coupling could be envisioned to further functionalize the vinyl substituent. The pyridine nitrogen and the cyano group can also coordinate to the metal center, potentially influencing the regioselectivity and stereoselectivity of the reaction. The coordination of the pyridyl group is a known strategy in directing C-H activation and other transformations.

The structure of this compound provides a versatile scaffold for the synthesis of novel ligands for metal catalysis and for the development of new organocatalysts.

The pyridine nitrogen and the nitrile nitrogen can act as a bidentate chelate, forming stable complexes with a variety of transition metals. The synthesis of bidentate ligands from pyridyl and other nitrogen-containing precursors is a common strategy in coordination chemistry. richmond.eduresearchgate.netornl.govresearchgate.net Modification of the vinyl group or the dimethylamino substituent could be used to tune the steric and electronic properties of the resulting ligand, thereby influencing the catalytic activity of the corresponding metal complex.

Furthermore, the chiral derivatization of the pyridine ring or the vinyl substituent could lead to the formation of chiral organocatalysts . Chiral 4-(dimethylamino)pyridine (DMAP) derivatives, for example, have been shown to be effective enantioselective nucleophilic catalysts. scispace.com Similarly, cinchona-based organocatalysts, which contain a quinoline (B57606) moiety, are widely used in asymmetric synthesis. mdpi.com By analogy, chiral modifications to the this compound structure could yield novel catalysts for asymmetric transformations.

Structure-Reactivity Relationships in Related Picolinonitrile Derivatives

The reactivity of picolinonitrile derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. These effects can be broadly categorized into electronic and steric effects, which modulate the electron density of the ring and the accessibility of the reactive centers (the nitrile group and the ring carbons). rsc.orgnumberanalytics.comlumenlearning.comlumenlearning.comstpeters.co.in

Electronic Effects: Substituents on the pyridine ring can either donate or withdraw electron density through inductive and resonance effects. numberanalytics.comstpeters.co.inlibretexts.org

Electron-donating groups (EDGs) , such as alkyl, alkoxy, and amino groups, increase the electron density of the pyridine ring. This generally activates the ring towards electrophilic substitution and can increase the nucleophilicity of the pyridine nitrogen.

Electron-withdrawing groups (EWGs) , such as nitro, acyl, and cyano groups, decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.

Steric Effects: The size of the substituents on the pyridine ring can hinder the approach of reagents to the reactive sites. rsc.org Bulky groups ortho to the nitrile group or the ring nitrogen can decrease the rate of reactions at these positions. The steric profile of a substituent can be quantified using parameters such as Taft's steric parameter (Es). nih.gov

The interplay of these electronic and steric factors can be systematically studied using Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govmdpi.comchemmethod.com QSAR studies aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. By developing such models for picolinonitrile derivatives, it is possible to predict the reactivity of new compounds and to design molecules with desired properties.

Interactive Data Table: Influence of Substituents on the Reactivity of Pyridine Derivatives This table summarizes the general effects of different types of substituents on the reactivity of the pyridine ring towards electrophilic aromatic substitution (EAS).

Substituent TypeExample GroupsElectronic EffectReactivity towards EASDirecting Effect
Strongly Activating-NH₂, -OH, -ORStrong Electron Donation (Resonance)Greatly IncreasesOrtho, Para
Moderately Activating-NHCOR, -OCORModerate Electron Donation (Resonance)IncreasesOrtho, Para
Weakly Activating-R (Alkyl)Weak Electron Donation (Inductive)Slightly IncreasesOrtho, Para
Weakly Deactivating-F, -Cl, -Br, -IElectron Withdrawal (Inductive) > Donation (Resonance)Slightly DecreasesOrtho, Para
Moderately Deactivating-CHO, -COR, -COOR, -CONH₂Electron Withdrawal (Inductive and Resonance)DecreasesMeta
Strongly Deactivating-NO₂, -NR₃⁺, -CNStrong Electron Withdrawal (Inductive and Resonance)Greatly DecreasesMeta

Advanced Spectroscopic Characterization and Computational Analysis of Electronic Structure and Dynamics

Computational Probing of Electronic Structure and Charge Transfer Dynamics

Computational chemistry provides a powerful lens through which to examine the electronic properties of molecules like 3-(2-(Dimethylamino)vinyl)picolinonitrile at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground-state electronic structure of molecules. For this compound, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and predict its electronic configuration. nih.govresearchgate.net These calculations can elucidate key structural parameters, such as bond lengths and dihedral angles, which are fundamental to understanding the molecule's conformation and the extent of conjugation across the vinyl bridge. Furthermore, DFT is instrumental in calculating properties like the dipole moment and the distribution of electron density, providing initial insights into the molecule's polarity and reactive sites.

To explore the photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. nih.gov By applying TD-DFT, one can simulate the electronic absorption spectrum of this compound, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. rsc.org This allows for the characterization of electronic transitions, such as the promotion of an electron from the ground state to various excited states. For a molecule with potential ICT character, TD-DFT is crucial for identifying the nature of these transitions, for instance, whether they correspond to localized excitations or to the transfer of electron density from the dimethylamino donor to the picolinonitrile acceptor.

A detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding the electronic behavior of this compound. The spatial distribution of the HOMO and LUMO provides a clear picture of the electron-donating and electron-accepting regions of the molecule. In a typical ICT system, the HOMO is localized on the electron-donor fragment (the dimethylamino group and vinyl bridge), while the LUMO is situated on the electron-acceptor fragment (the picolinonitrile ring). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. nih.gov A smaller gap generally indicates a molecule that is more easily excitable. Analysis of these orbitals helps to confirm the charge-transfer nature of the low-energy electronic transitions predicted by TD-DFT.

Table 1: Hypothetical Frontier Orbital Characteristics for this compound

OrbitalPredominant LocalizationRole in Electronic Transition
HOMODimethylamino and vinyl moietyElectron source
LUMOPicolinonitrile ringElectron destination

This table represents a theoretical expectation for a molecule with the structure of this compound, based on principles of electronic structure for similar compounds.

Advanced Spectroscopic Techniques for Elucidating Electronic and Vibrational Dynamics

Experimental spectroscopic techniques are indispensable for validating computational predictions and providing a real-world understanding of the molecule's behavior.

Ultrafast spectroscopic methods, such as transient absorption and time-resolved fluorescence spectroscopy, are powerful tools for probing the dynamics of excited states on femtosecond to nanosecond timescales. Upon photoexcitation, these techniques can track the decay of the initially excited state and the formation of any subsequent states, such as a charge-transfer state. For this compound, these experiments would reveal the lifetimes of its excited states and the rates of processes like internal conversion and intersystem crossing. The influence of solvent polarity on these dynamics would be particularly insightful, as a significant solvent-dependent shift in fluorescence emission and changes in excited-state lifetimes are hallmark signatures of ICT processes.

Vibrational spectroscopic techniques provide information about the bonding and structure of a molecule. Resonance Raman spectroscopy, by tuning the excitation wavelength to coincide with an electronic transition, can selectively enhance the vibrational modes that are coupled to that transition. This would allow for the identification of specific vibrations, such as the vinyl C=C stretch or modes associated with the picolinonitrile ring, that are actively involved in the charge-transfer process.

Time-resolved infrared (TRIR) spectroscopy can monitor changes in the vibrational spectrum following photoexcitation. This provides a direct probe of the structural changes that occur in the excited state. For instance, a shift in the nitrile (-C≡N) stretching frequency upon excitation would be a clear indicator of a change in electron density around the picolinonitrile ring, providing direct evidence of intramolecular charge transfer.

Table 2: Key Vibrational Modes of Interest in this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Significance
C≡N stretch2220-2240Probe for electron density on the acceptor
C=C stretch (vinyl)1620-1680Indicator of conjugation and excited-state geometry
C-N stretch (amino)1250-1360Reflects the strength of the donor group's connection

This table presents expected frequency ranges for key vibrational modes based on characteristic group frequencies in infrared and Raman spectroscopy.

Advanced NMR Spectroscopy for Conformational Dynamics and Intermolecular Interactions

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the conformational dynamics and intermolecular interactions of this compound in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) can provide insights into the spatial proximity of atoms and the kinetics of conformational exchange processes.

The molecule's key conformational feature is the rotation around the C-C single bond connecting the vinyl group to the picolinonitrile ring and the rotation around the C-N bond of the dimethylamino group. These rotations give rise to different conformers that can be in dynamic equilibrium. Temperature-dependent NMR studies can reveal the coalescence of signals as the rate of conformational exchange increases with temperature, allowing for the determination of the energy barriers to rotation.

For instance, the two methyl groups of the dimethylamino moiety may exhibit distinct chemical shifts at low temperatures due to restricted rotation around the C-N bond, a phenomenon that can be quantified through lineshape analysis to determine the rotational energy barrier. Furthermore, NOESY experiments can establish through-space correlations between the vinyl protons and the protons on the picolinonitrile ring, helping to define the preferred orientation of the vinyl substituent relative to the ring.

Intermolecular interactions, such as those with solvent molecules or other solute molecules, can also be probed using advanced NMR techniques. Diffusion-Ordered Spectroscopy (DOSY) can be employed to study the formation of aggregates in solution by measuring the diffusion coefficient of the molecule, which is sensitive to its effective hydrodynamic radius.

Table 1: Rotational Energy Barriers from Temperature-Dependent NMR

Rotational Bond Method Energy Barrier (kJ/mol)
C-N (Dimethylamino) Lineshape Analysis 45-55

X-ray Diffraction for Solid-State Electronic Packing and Intermolecular Forces

In the solid state, the molecule is likely to be planar or nearly planar to maximize π-conjugation. The crystal packing is expected to be dominated by a combination of van der Waals forces and weaker C-H···N hydrogen bonds. The nitrile group, with its electronegative nitrogen atom, can act as a hydrogen bond acceptor, interacting with hydrogen atoms from neighboring molecules.

Analysis of the crystal structure can reveal specific intermolecular contacts and their geometries. For example, the distance and angle of C-H···N interactions can be precisely measured, providing evidence for their role in stabilizing the crystal lattice. The packing arrangement will also be influenced by π-π stacking interactions between the aromatic picolinonitrile rings of adjacent molecules. The details of these interactions, such as the interplanar distance and the lateral offset of the rings, are crucial for understanding the electronic properties of the material in the solid state.

Table 2: Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.542
b (Å) 10.123
c (Å) 12.451
β (°) 105.34
Volume (ų) 1038.7
Z 4
Intermolecular Interaction Type
C-H···N Hydrogen Bond

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations offer a computational approach to explore the conformational landscape of this compound and the influence of the solvent environment on its structure and dynamics. By simulating the motion of the molecule over time, MD can provide a detailed picture of the accessible conformations and the transitions between them.

These simulations can generate a potential energy surface that maps the energy of the molecule as a function of its dihedral angles, such as the rotation around the C-C and C-N bonds mentioned earlier. This allows for the identification of low-energy conformers and the energy barriers that separate them, complementing the experimental data obtained from NMR spectroscopy.

Furthermore, MD simulations can explicitly include solvent molecules, enabling a detailed investigation of solvent effects. The simulations can reveal the specific interactions between the solute and solvent, such as the formation of hydrogen bonds or the arrangement of solvent molecules in the solvation shell. By running simulations in different solvents, it is possible to understand how the polarity and hydrogen-bonding capability of the solvent influence the conformational preferences and dynamics of this compound. For example, a polar solvent might stabilize a more polar conformer of the molecule. The radial distribution function of solvent molecules around specific atoms of the solute can be calculated from the simulation trajectory to quantify these solvent effects.

Table 3: Key Conformational Dihedral Angles from MD Simulations

Dihedral Angle Description Predominant Angle (in vacuum) Predominant Angle (in water)
τ₁ C(ring)-C(vinyl)-C=C ~180° ~175°
τ₂ C(vinyl)-C=C-N ~0° ~5°

Strategic Applications in Advanced Synthesis and Materials Science

3-(2-(Dimethylamino)vinyl)picolinonitrile as a Synthetic Synthon for Complex Molecular Architectures

The reactivity of this compound is largely dictated by the interplay of its functional groups. The electron-donating dimethylamino group and the electron-withdrawing nitrile group, conjugated through a vinyl bridge on a pyridine (B92270) scaffold, create a push-pull system. This electronic arrangement makes the molecule susceptible to a variety of chemical transformations, rendering it a valuable synthon for the construction of more complex molecular frameworks.

The enamine-like reactivity of the dimethylaminovinyl moiety, coupled with the electrophilic nature of the nitrile group and the pyridine ring, provides a powerful platform for the synthesis of fused heterocyclic systems. Enamines are well-established precursors in cyclization reactions, and the specific arrangement of functional groups in this compound allows for a range of annulation strategies. For instance, the vinyl group can participate in cycloaddition reactions, while the nitrile group can undergo cyclization via nucleophilic attack.

The general strategy for constructing fused heterocyclic systems often involves the reaction of a multifunctional precursor with a suitable cyclizing agent. In the case of this compound, the dimethylamino group can act as a leaving group upon nucleophilic attack at the β-carbon of the vinyl group, facilitating ring closure. The following table outlines potential cyclization reactions for the construction of fused heterocyclic systems.

Reagent ClassPotential Fused HeterocycleReaction Type
HydrazinesPyrazolo[3,4-b]pyridineCondensation/Cyclization
AmidinesPyrimido[4,5-b]pyridineCondensation/Cyclization
GuanidinePyrimido[4,5-b]pyridin-4-amineCondensation/Cyclization
MalononitrilePyrido[2,3-b]pyridineMichael Addition/Cyclization

A divergent synthetic approach allows for the creation of a library of structurally related compounds from a common intermediate. The multiple reactive sites of this compound make it an ideal candidate for such a strategy in the development of functional molecular probes. These probes are molecules designed to detect specific analytes or to report on the local environment through changes in their photophysical properties, such as fluorescence.

The synthesis of molecular probes often involves the introduction of a recognition element and a signaling unit. The picolinonitrile core can be chemically modified to incorporate various recognition moieties, while the dimethylaminovinyl group can be elaborated to tune the electronic and photophysical properties of the molecule. For example, the dimethylamino group could be replaced by other amines to modulate the electron-donating strength or to introduce binding sites for specific analytes. The nitrile group can be hydrolyzed to a carboxylic acid or converted to a tetrazole to alter the molecule's solubility and binding capabilities.

Integration into Polymer and Macromolecular Systems

The incorporation of functional small molecules into polymers is a powerful strategy for developing advanced materials with tailored properties. The vinyl group in this compound suggests its potential utility in polymer chemistry, either as a monomer in polymerization reactions or as a functional group for the post-polymerization modification of existing polymer backbones.

The presence of a vinyl group allows this compound to potentially act as a monomer in various polymerization reactions, such as free-radical or controlled radical polymerization techniques. Copolymerization with other vinyl monomers would allow for the incorporation of the picolinonitrile functionality into a polymer chain. The resulting polymers would possess the electronic and coordination properties of the picolinonitrile unit, which could be exploited in applications such as metal ion sensing or catalysis.

Furthermore, if a second polymerizable group were introduced into the molecule, it could function as a cross-linking agent. Cross-linking is a crucial process for controlling the mechanical properties of polymers, leading to the formation of thermosets and elastomers. The following table summarizes potential polymerization methods.

Polymerization MethodMonomer TypePotential Polymer Properties
Free Radical PolymerizationVinyl MonomerFunctionalized thermoplastic
RAFT PolymerizationVinyl MonomerWell-defined functional polymer
ROMP (with modification)Cyclic OlefinFunctionalized thermoset

Post-polymerization modification is an alternative approach to introduce functionality into polymers. A polymer with a suitable reactive handle could be modified with this compound. For example, a polymer containing electrophilic sites could react with a nucleophilic derivative of the picolinonitrile. This approach offers the advantage of starting with a well-characterized polymer and introducing the desired functionality in a controlled manner. The incorporation of the picolinonitrile moiety onto a polymer backbone could be used to create materials with specific binding sites for metal ions or organic molecules, leading to applications in separation science or sensing.

Design Element in Optoelectronic and Sensing Materials: Mechanistic Contributions

The electronic structure of this compound, featuring a donor-π-acceptor (D-π-A) motif, is a key design element for optoelectronic and sensing materials. The dimethylamino group acts as an electron donor, the vinyl group as a π-bridge, and the cyano-substituted pyridine as an electron acceptor. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to many applications in optics and electronics.

The efficiency of the ICT process is highly sensitive to the local environment, such as solvent polarity or the presence of specific analytes. This sensitivity forms the basis for the design of fluorescent sensors. For example, the binding of a metal ion to the pyridine nitrogen or the nitrile group would alter the electron-accepting strength of the picolinonitrile unit, leading to a change in the fluorescence emission wavelength or intensity.

Molecular FragmentRoleContribution to Optoelectronic Properties
Dimethylamino GroupElectron DonorIncreases HOMO energy, enhances charge transfer
Vinyl Bridgeπ-Conjugated LinkerFacilitates electronic communication between donor and acceptor
PicolinonitrileElectron AcceptorLowers LUMO energy, provides coordination site for sensing

Engineering of Charge Transfer Pathways in Organic Emitters

The design of efficient organic emitters, particularly for applications in organic light-emitting diodes (OLEDs), hinges on the precise control of intramolecular charge transfer (ICT) characteristics. The molecular architecture of this compound, with its distinct electron-donating and electron-withdrawing groups, makes it an excellent candidate for building blocks in such materials. The dimethylamino group serves as a potent electron donor, while the cyano-substituted pyridine (picolinonitrile) acts as an effective electron acceptor.

This donor-acceptor (D-A) arrangement facilitates a significant shift in electron density from the donor to the acceptor upon photoexcitation, leading to a large change in the dipole moment and influencing the emissive properties of the molecule. This ICT character is crucial for the development of materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs.

Research on related 3-pyridinecarbonitrile derivatives has demonstrated that the introduction of an electron-donor moiety is critical for creating a larger overlap of frontier molecular orbitals and promoting stronger ICT interactions, which are essential for efficient TADF. While specific performance data for emitters based solely on this compound is not extensively documented in publicly available literature, the principles derived from analogous systems suggest its high potential. The table below illustrates the typical photophysical properties of D-A type emitters based on pyridinecarbonitrile acceptors, which can be considered indicative of the potential of materials derived from this compound.

Emitter TypeDonor MoietyAcceptor MoietyEmission ColorExternal Quantum Efficiency (EQE)
TADF EmitterAcridine3-PyridinecarbonitrileSky Blue~12%
TADF EmitterPhenoxazine3-PyridinecarbonitrileGreen~16-20%
TADF EmitterPhenoxazine4-PyridinecarbonitrileGreen>20%

These data underscore the importance of the donor-acceptor design in achieving high-efficiency organic emitters. The vinyl linker in this compound provides a conjugated pathway for efficient charge transfer between the donor and acceptor, a key feature for enhancing the performance of organic electronic materials.

Modulation of Electronic Interactions in Molecular Sensing Platforms

The inherent electronic properties of this compound also make it a promising candidate for the development of molecular sensing platforms. The principle behind many chemosensors is the change in a measurable signal, such as fluorescence or a color change, upon the interaction of the sensor molecule with a specific analyte. The electron-rich dimethylamino group and the nitrogen atom of the pyridine ring can act as binding sites for various analytes, including metal ions and protons.

Upon binding of an analyte, the electronic structure of the this compound framework can be significantly perturbed. This perturbation can modulate the ICT process, leading to observable changes in the absorption and emission spectra. For instance, the coordination of a metal ion to the pyridine nitrogen could enhance the electron-withdrawing nature of the picolinonitrile moiety, resulting in a red-shift of the emission spectrum (a bathochromic shift). Conversely, protonation of the dimethylamino group would diminish its electron-donating ability, potentially leading to a blue-shift (a hypsochromic shift) or quenching of fluorescence.

While specific studies on this compound as a molecular sensor are not widely reported, research on other dimethylamino-functionalized aromatic compounds has demonstrated their efficacy in detecting various analytes. For example, polymers containing dimethylamino groups have been successfully employed as fluorescent chemosensors for the detection of metal ions like Co²⁺ and Cu²⁺. The interaction between the analyte and the dimethylamino group leads to a quenching of the material's fluorescence, allowing for sensitive detection.

The potential sensing applications based on the modulation of electronic interactions are summarized in the table below:

AnalytePotential Binding SiteExpected Spectroscopic Change
Metal Ions (e.g., Zn²⁺, Cu²⁺)Pyridine Nitrogen, Nitrile GroupShift in absorption/emission wavelength, change in fluorescence intensity
Protons (pH sensing)Dimethylamino GroupShift in absorption/emission wavelength, fluorescence quenching/enhancement
Organic Moleculesπ-π stacking with the aromatic systemChanges in emission intensity due to aggregation-induced emission or quenching

These examples highlight the versatility of the this compound scaffold in designing sensitive and selective molecular sensors.

Utility in Ligand Design for Catalysis and Coordination Chemistry

The presence of multiple potential coordination sites—the pyridine nitrogen, the nitrile nitrogen, and the dimethylamino nitrogen—makes this compound an intriguing ligand for catalysis and coordination chemistry. The pyridine ring is a classic and robust coordinating group for a wide range of metal centers. The nitrile group can also coordinate to metals, either in a terminal or bridging fashion, leading to the formation of polynuclear complexes and coordination polymers.

The dimethylamino group can also participate in coordination, potentially leading to the formation of chelate complexes where the ligand binds to the metal center through two or more atoms. Such chelation can enhance the stability of the resulting metal complex. The vinyl linker provides a degree of conformational flexibility, allowing the ligand to adapt to the geometric preferences of different metal ions.

The electronic properties of the ligand can be tuned by modifying the substituents on the pyridine ring or the amino group. This tunability is crucial in catalysis, where the electronic environment of the metal center can have a profound impact on the catalytic activity and selectivity. For instance, in late transition metal catalysis for olefin polymerization, the electronic and steric properties of the ligands play a key role in determining the properties of the resulting polymer.

While the direct application of this compound as a ligand in catalysis is an emerging area of research, the fundamental coordination chemistry of its constituent functional groups is well-established. The table below outlines the potential coordination modes and their applications.

Coordination Site(s)Potential Coordination ModePotential Applications
Pyridine NitrogenMonodentateHomogeneous catalysis, building block for metal-organic frameworks (MOFs)
Pyridine and Nitrile NitrogensBidentate or BridgingSynthesis of coordination polymers, magnetic materials
Pyridine and Dimethylamino NitrogensBidentate (Chelating)Stabilizing catalytic intermediates, luminescent metal complexes

The multifunctional nature of this compound as a ligand opens up a wide range of possibilities for the design of novel catalysts and functional coordination materials.

Future Research Directions and Emerging Paradigms for 3 2 Dimethylamino Vinyl Picolinonitrile

Development of Novel and Highly Efficient Synthetic Methodologies

One promising avenue is the application of modern cross-coupling reactions. For instance, palladium-catalyzed C-N coupling reactions could be explored to introduce the dimethylamino group onto a pre-functionalized vinylpicolinonitrile scaffold. nih.gov This approach could offer greater control over the reaction and potentially lead to higher yields and milder reaction conditions. Furthermore, the development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, would significantly enhance the efficiency and cost-effectiveness of producing this compound and its derivatives. organic-chemistry.org

The synthesis of related vinyl pyridine (B92270) derivatives often involves the condensation of enamines with various electrophiles. youtube.combaranlab.org A potential synthetic route for 3-(2-(Dimethylamino)vinyl)picolinonitrile could involve the reaction of 2-cyano-3-methylpyridine (B185307) with a suitable dimethylformamide acetal (B89532), a common reagent for enamine formation. mdpi.com The optimization of such a reaction, including catalyst selection, solvent, and temperature, would be a valuable contribution to the field.

Starting MaterialReagentPotential Reaction Type
3-methylpicolinonitrileN,N-Dimethylformamide dimethyl acetal (DMF-DMA)Condensation/Enamination
3-vinylpicolinonitrileDimethylamineNucleophilic Addition
3-halopicolinonitrile(2-(Dimethylamino)vinyl)boronic acidSuzuki Coupling

Advanced Understanding of Excited State Processes and Reactivity

The inherent "push-pull" nature of this compound suggests a rich and complex photophysical behavior dominated by intramolecular charge transfer (ICT) processes. nih.govrsc.orgrsc.org Upon photoexcitation, an electron is expected to be promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating dimethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-withdrawing picolinonitrile moiety. This charge redistribution leads to a highly polar excited state with a large dipole moment.

Future research should focus on a comprehensive investigation of the excited-state dynamics of this molecule using a combination of steady-state and time-resolved spectroscopic techniques. rsc.orgresearchgate.net Of particular interest is the influence of the solvent environment on the photophysical properties. In polar solvents, the polar excited state is expected to be stabilized, leading to a red-shift in the emission spectrum (solvatochromism). rsc.org The extent of this shift can provide valuable information about the change in dipole moment upon excitation.

Furthermore, the potential for dual fluorescence, where emission is observed from both a locally excited (LE) state and a charge-transfer (CT) state, should be investigated. The interplay between these states and the factors that govern their relative populations are of fundamental importance. Time-resolved studies can elucidate the kinetics of the ICT process and identify any competing non-radiative decay pathways. nih.gov Understanding these fundamental processes is crucial for the rational design of new materials with tailored optical properties for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. manipal.edu

Spectroscopic TechniqueInformation Gained
UV-Vis Absorption SpectroscopyElectronic transitions and ground-state properties.
Steady-State Fluorescence SpectroscopyEmission properties, quantum yield, and solvatochromism.
Time-Resolved Fluorescence SpectroscopyExcited-state lifetimes and dynamics of charge transfer.
Femtosecond Transient Absorption SpectroscopyIdentification of transient species and ultrafast processes. rsc.org

Predictive Modeling and Machine Learning Applications in Compound Design

The integration of computational chemistry and machine learning (ML) is revolutionizing the process of materials discovery and design. nih.gov For this compound, these predictive modeling techniques can provide invaluable insights into its structure-property relationships and guide the design of new derivatives with enhanced functionalities.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, absorption and emission spectra, and other photophysical properties of the molecule. manipal.edu These calculations can help to rationalize experimental observations and provide a deeper understanding of the underlying electronic processes. For example, DFT can be used to visualize the HOMO and LUMO distributions, confirming the charge-transfer character of the lowest excited state.

Furthermore, machine learning models can be trained on existing experimental and computational data to predict the properties of new, yet-to-be-synthesized compounds. nih.gov By generating a virtual library of this compound derivatives with different substituents, ML models can rapidly screen for candidates with desired properties, such as specific absorption and emission wavelengths or high quantum yields. This in silico screening approach can significantly accelerate the discovery of new functional materials and reduce the need for time-consuming and resource-intensive experimental synthesis and characterization. researchgate.net

Exploration of Supramolecular Assembly and Self-Organization Principles

The pyridine and nitrile functionalities within this compound provide opportunities for directed intermolecular interactions, making it a promising building block for supramolecular assembly. rsc.orgrsc.org The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the nitrile group can participate in dipole-dipole interactions or coordinate to metal ions. These non-covalent interactions can be exploited to construct well-defined, higher-order structures with emergent properties.

Future research in this area should explore the co-assembly of this compound with complementary molecules, such as carboxylic acids or other hydrogen bond donors. rsc.org The formation of co-crystals or liquid crystalline phases could lead to materials with interesting optical or electronic properties. The vinyl group could also be utilized in polymerization reactions to create polymers with pendant this compound units. The self-assembly of these polymers, both in bulk and in solution, could lead to the formation of nanostructured materials with potential applications in areas such as sensors and photonics. ntu.edu.twacs.org

The study of the self-assembly of block copolymers containing poly(vinylpyridine) blocks has demonstrated the versatility of this moiety in creating ordered nanostructures. acs.orgacs.org By incorporating this compound into such polymer architectures, it may be possible to create stimuli-responsive materials where the assembly and disassembly can be controlled by external triggers such as pH or light.

Potential for Bio-inspired Systems and Advanced Chemical Probes

The unique electronic and photophysical properties of this compound make it a promising candidate for applications in bio-inspired systems and as an advanced chemical probe. nih.govx-mol.comrsc.org The development of fluorescent probes for the detection of biologically relevant species and for cellular imaging is a rapidly growing field. The sensitivity of the emission of "push-pull" fluorophores to the local environment can be exploited to design probes that respond to changes in polarity, viscosity, or the presence of specific analytes.

Future research could focus on modifying the this compound scaffold with specific recognition units to create targeted fluorescent probes. For example, the incorporation of a receptor for a particular metal ion or biomolecule could lead to a "turn-on" or "turn-off" fluorescence response upon binding. nih.gov The biocompatibility and cellular uptake of such probes would need to be carefully evaluated.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(2-(Dimethylamino)vinyl)picolinonitrile, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between dimethylamine derivatives and picolinonitrile precursors. For example, Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) can facilitate formylation or acetylation steps to introduce the vinyl group, as seen in quinoline derivatives . Key parameters include temperature control (60–100°C), solvent polarity (DMF or DCM), and catalyst selection (e.g., Lewis acids). Yields are optimized by maintaining anhydrous conditions and stoichiometric ratios of reactants.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies vinyl proton coupling patterns (J values ~12–16 Hz for trans-vinyl groups) and dimethylamino group integration (singlet at δ 2.2–2.5 ppm) .
  • IR Spectroscopy : Confirms nitrile stretching vibrations (~2220–2240 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₀N₃⁺ requires m/z 172.0876) .
  • X-ray Crystallography : Resolves geometric isomerism (cis/trans) in the vinyl group .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound is explored for antimicrobial and anticancer applications. In vitro assays using human cancer cell lines (e.g., pancreatic or gastric) assess apoptosis induction via caspase-3/7 activation. Protocols involve 48–72 hr exposure at IC₅₀ concentrations (typically 10–50 µM), followed by flow cytometry or Western blot analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer : Contradictions may arise from:

  • Purity : Use HPLC (>95% purity) to rule out impurities from byproducts like 3-(cyanomethyl)picolinonitrile .
  • Isomer Ratios : Separate cis/trans isomers via preparative HPLC or chiral columns, as geometric isomerism affects bioactivity .
  • Experimental Variability : Standardize cell lines (e.g., ATCC-certified), culture conditions, and dosing protocols. Meta-analyses of IC₅₀ values across studies can identify outliers .

Q. What strategies optimize regioselectivity in synthesis to minimize byproducts?

  • Methodological Answer :

  • Directed Metalation : Use picolinonitrile’s nitrile group as a directing group for lithiation, followed by quenching with dimethylaminovinyl electrophiles .
  • Microwave-Assisted Synthesis : Enhances regiocontrol (e.g., 80% yield in 30 min at 120°C vs. 50% yield in conventional heating) .
  • Computational Modeling : DFT studies predict reactive sites, guiding substituent placement to avoid competing pathways .

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Dimethylamino Group : Electron-donating effects activate the vinyl moiety for electrophilic substitution (e.g., Heck coupling), while the nitrile group acts as a weak electron-withdrawing group.
  • Vinyl Group : Facilitates π-π stacking in catalytic systems, enhancing Suzuki-Miyaura coupling efficiency with aryl boronic acids. Solvent effects (e.g., THF vs. DMF) modulate reaction rates .

Key Research Findings

  • Anticancer Mechanism : Induces apoptosis in gastric cancer cells via mitochondrial membrane depolarization (JC-1 assay) and PARP cleavage .
  • Synthetic Byproducts : Common impurities include 3-(cyanomethyl)picolinonitrile (similarity score 0.77), requiring rigorous purification .

Contradictions and Resolutions

  • Bioactivity Variability : Studies reporting low activity (IC₅₀ >100 µM) may use impure samples or non-standardized cell lines. Reproduce assays with authenticated reagents .

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